molecular formula C6H11NO3 B046105 Ethyl 2-ethoxy-2-iminoacetate CAS No. 816-27-3

Ethyl 2-ethoxy-2-iminoacetate

Cat. No. B046105
CAS RN: 816-27-3
M. Wt: 145.16 g/mol
InChI Key: DSHWMBCJDOGPTB-UHFFFAOYSA-N
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Patent
US07820818B2

Procedure details

Nitriloacetic acid ethyl ester (83 mmol) was dissolved in diethyl ether (water free, 25 ml) and ethanol (water free, 85 mmol) was added and the stirred mixture cooled to −40° C. At this temperature, HCl (gaz, dried through concentrated sulfuric acid; 18 g total consumption) was bubbled into the solution over 1 hour. The cooling bath was removed and at 0° C. the reaction mixture warmed up quickly (additional cooling required) and the product precipitated. The solid material was filtered off, washed with diethyl ether and dried.
Quantity
83 mmol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
85 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:7])[C:5]#[N:6])[CH3:2].[CH2:8]([OH:10])[CH3:9]>C(OCC)C>[CH2:1]([O:3][C:4](=[O:7])[C:5]([O:10][CH2:8][CH3:9])=[NH:6])[CH3:2]

Inputs

Step One
Name
Quantity
83 mmol
Type
reactant
Smiles
C(C)OC(C#N)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
85 mmol
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At this temperature, HCl (gaz, dried through concentrated sulfuric acid; 18 g total consumption) was bubbled into the solution over 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed and at 0° C. the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
warmed up quickly
TEMPERATURE
Type
TEMPERATURE
Details
(additional cooling required)
CUSTOM
Type
CUSTOM
Details
the product precipitated
FILTRATION
Type
FILTRATION
Details
The solid material was filtered off
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
C(C)OC(C(=N)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.